molecular formula C17H22Cl2N2O2 B4180261 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine

1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine

Cat. No. B4180261
M. Wt: 357.3 g/mol
InChI Key: FUXKIKCYGUCCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine, also known as DMCM, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a piperazine derivative that has been shown to have anxiolytic and sedative effects, making it a valuable tool in studying the mechanisms of anxiety and sleep disorders.

Mechanism of Action

1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter receptor in the brain. By enhancing the activity of the GABA-A receptor, this compound increases the inhibitory tone of the brain, leading to reduced anxiety and sedation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It increases the levels of GABA in the brain, as well as the activity of GABAergic neurons. It also decreases the levels of glutamate, which is the main excitatory neurotransmitter in the brain. This compound has been shown to have a biphasic effect on heart rate and blood pressure, initially causing an increase followed by a decrease.

Advantages and Limitations for Lab Experiments

1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in animal models. It is also relatively easy to administer and has a predictable dose-response relationship. However, this compound has some limitations, including its short half-life and potential for toxicity at high doses.

Future Directions

There are several future directions for research on 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine. One area of interest is the development of new anxiolytic and sedative drugs that target the GABA-A receptor. Another direction is the study of the long-term effects of this compound on the brain and behavior, as well as its potential for addiction and abuse. Finally, this compound could be used as a tool to study the role of the GABAergic system in other neurological and psychiatric disorders, such as epilepsy and schizophrenia.
Conclusion:
This compound, or this compound, is a valuable tool in scientific research due to its anxiolytic and sedative effects. It acts as a positive allosteric modulator of the GABA-A receptor, leading to increased inhibition in the brain. This compound has several advantages for use in lab experiments, but also has some limitations. Future research on this compound could lead to the development of new drugs for anxiety and sleep disorders, as well as a better understanding of the GABAergic system in the brain.

Scientific Research Applications

1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine has been extensively studied for its anxiolytic and sedative effects in animal models. It has been shown to reduce anxiety-like behavior in rats and mice, as well as induce sedation and sleep in mice. This compound has also been used as a tool to study the mechanisms of action of other anxiolytic and sedative drugs, such as benzodiazepines.

properties

IUPAC Name

(2,2-dichloro-1-methylcyclopropyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O2/c1-16(12-17(16,18)19)15(22)21-8-6-20(7-9-21)11-13-4-3-5-14(10-13)23-2/h3-5,10H,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXKIKCYGUCCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.